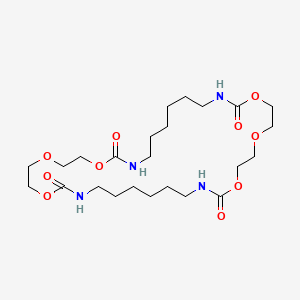
1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone is a complex organic compound with a unique macrocyclic structureIts structure consists of multiple oxygen and nitrogen atoms arranged in a cyclic manner, which contributes to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of linear precursors containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate small molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4,11,17,24,29,32-Hexaoxa-1,14-diazatetracyclo[12.12.8.05,10.018,23]tetratriacontane : Similar macrocyclic structure with different functional groups .
- 2,11,14,17,20,23-Hexaoxa-1,12(16,4α)-di-(19-nor-ent-beyerane)tetracosaphane-3,10,13,24-tetraone : Another macrocyclic compound with distinct structural features .
Uniqueness
Its ability to form stable complexes with metal ions and its potential use in drug delivery systems set it apart from similar compounds .
Properties
CAS No. |
82645-96-3 |
|---|---|
Molecular Formula |
C24H44N4O10 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
1,12,15,18,29,32-hexaoxa-3,10,20,27-tetrazacyclotetratriacontane-2,11,19,28-tetrone |
InChI |
InChI=1S/C24H44N4O10/c29-21-25-9-5-1-2-6-10-26-22(30)36-18-14-34-16-20-38-24(32)28-12-8-4-3-7-11-27-23(31)37-19-15-33-13-17-35-21/h1-20H2,(H,25,29)(H,26,30)(H,27,31)(H,28,32) |
InChI Key |
QTFIQOLPNLDUFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNC(=O)OCCOCCOC(=O)NCCCCCCNC(=O)OCCOCCOC(=O)NCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















